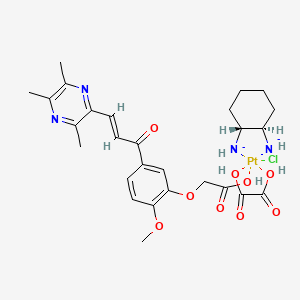
Antitumor agent-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-125 is a novel platinum(IV) prodrug designed to combat cancer by inducing cell death through various mechanisms. This compound is particularly notable for its ability to activate the mitochondrion-dependent apoptosis pathway and induce ferroptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-125 involves a multi-step process. The initial step typically includes the formation of a platinum(IV) complex, followed by the introduction of specific ligands to enhance its antitumor properties. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-125 undergoes several types of chemical reactions, including:
Oxidation: The platinum(IV) center can be reduced to platinum(II), which is the active form that interacts with DNA.
Substitution: Ligands attached to the platinum center can be substituted with other molecules, enhancing its reactivity and specificity towards cancer cells.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Substitution: Chloride ions or other nucleophiles in aqueous or organic solvents.
Major Products Formed: The major products formed from these reactions include various platinum(II) complexes that interact with DNA, leading to the formation of DNA adducts and subsequent cell death .
Scientific Research Applications
Antitumor agent-125 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of platinum-based drugs.
Biology: Investigated for its ability to induce apoptosis and ferroptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including colon cancer.
Industry: Utilized in the development of new drug delivery systems and nanotechnology-based cancer treatments
Mechanism of Action
Antitumor agent-125 exerts its effects through multiple mechanisms:
Mitochondrion-Dependent Apoptosis Pathway: The compound activates this pathway, leading to programmed cell death.
Ferroptosis: Induces iron-dependent cell death in cancer cells.
DNA Interaction: The platinum(II) form of the compound binds to DNA, causing fragmentation and preventing replication
Comparison with Similar Compounds
Cisplatin: A widely used platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: Known for its effectiveness against colorectal cancer.
Uniqueness of Antitumor Agent-125: this compound is unique due to its ability to induce ferroptosis, a form of cell death not commonly triggered by other platinum-based drugs. This makes it a promising candidate for overcoming resistance to traditional chemotherapy .
Properties
Molecular Formula |
C27H34ClN4O9Pt-2 |
|---|---|
Molecular Weight |
789.1 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;chloroplatinum;2-[2-methoxy-5-[(E)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-enoyl]phenoxy]acetic acid;oxalic acid |
InChI |
InChI=1S/C19H20N2O5.C6H12N2.C2H2O4.ClH.Pt/c1-11-12(2)21-15(13(3)20-11)6-7-16(22)14-5-8-17(25-4)18(9-14)26-10-19(23)24;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h5-9H,10H2,1-4H3,(H,23,24);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b7-6+;;;;/t;5-,6-;;;/m.1.../s1 |
InChI Key |
BPFNJUAPFGGEOL-AYNJSPGBSA-M |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=CC(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


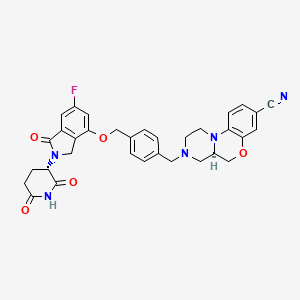
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)


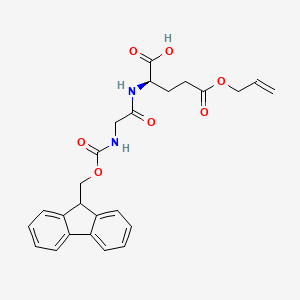
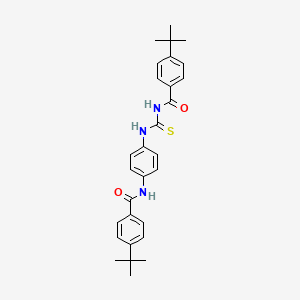
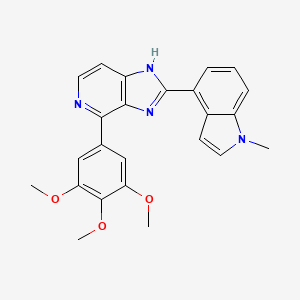
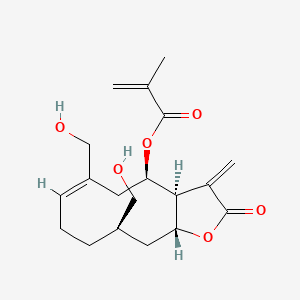
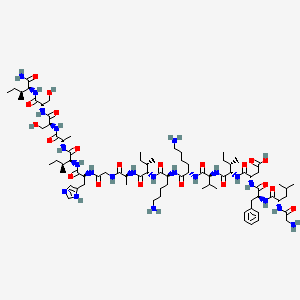
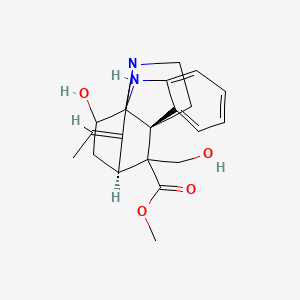
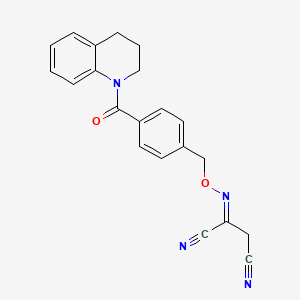

![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

